![molecular formula C25H26Cl3O3P B14670291 Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate CAS No. 41399-18-2](/img/structure/B14670291.png)
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate is an organophosphorus compound characterized by its unique structure, which includes both aromatic and phosphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate typically involves the reaction of 2-propylphenyl magnesium bromide with 2-(trichloromethyl)phenylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in managing the heat generated during the reaction and improve the overall yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trichloromethyl) carbonate: Used as a reagent in organic synthesis.
Bis(2-methoxyphenyl) phosphonate: Used in the synthesis of phosphonate esters.
Bis(2-chlorophenyl) phosphonate: Utilized in the production of flame retardants.
Uniqueness
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate is unique due to its specific combination of aromatic and phosphonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Propiedades
Número CAS |
41399-18-2 |
|---|---|
Fórmula molecular |
C25H26Cl3O3P |
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
1-propyl-2-[(2-propylphenoxy)-[2-(trichloromethyl)phenyl]phosphoryl]oxybenzene |
InChI |
InChI=1S/C25H26Cl3O3P/c1-3-11-19-13-5-8-16-22(19)30-32(29,24-18-10-7-15-21(24)25(26,27)28)31-23-17-9-6-14-20(23)12-4-2/h5-10,13-18H,3-4,11-12H2,1-2H3 |
Clave InChI |
HMZDPBDPEJJLCL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2C(Cl)(Cl)Cl)OC3=CC=CC=C3CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


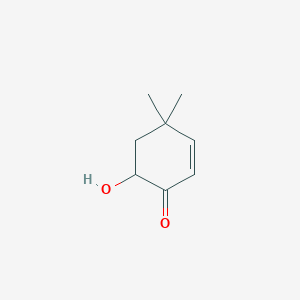
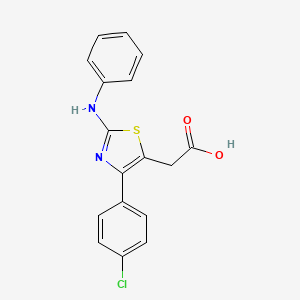
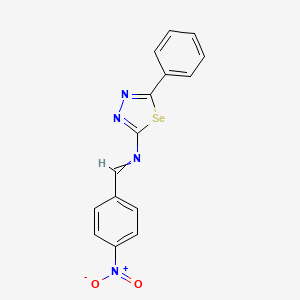
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)


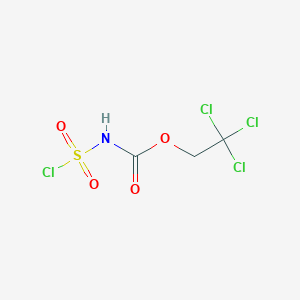
![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
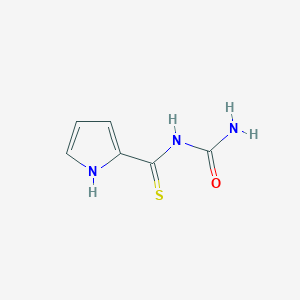
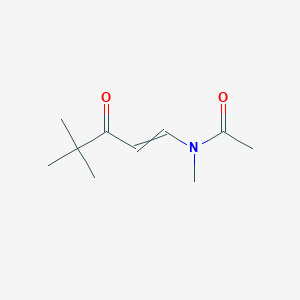
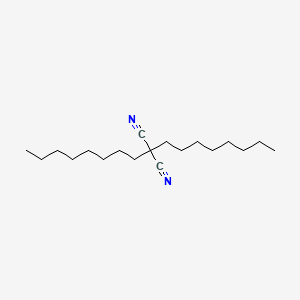
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
